![molecular formula C16H23N3OS B2732511 4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1251614-18-2](/img/structure/B2732511.png)
4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with a morpholinopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group is introduced via nucleophilic substitution reactions. This involves reacting the thiazole derivative with 3-chloropropylmorpholine in the presence of a suitable base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, 3-chloropropylmorpholine, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with unique properties.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of 4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
類似化合物との比較
Similar Compounds
4,6-dimethyl-2-aminobenzothiazole: Lacks the morpholinopropyl group, which may affect its biological activity and solubility.
N-(3-morpholinopropyl)benzo[d]thiazol-2-amine: Lacks the dimethyl groups, which may influence its reactivity and stability.
Uniqueness
4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is unique due to the presence of both the dimethyl groups and the morpholinopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
4,6-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-10-13(2)15-14(11-12)21-16(18-15)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVJJYLPIUEAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
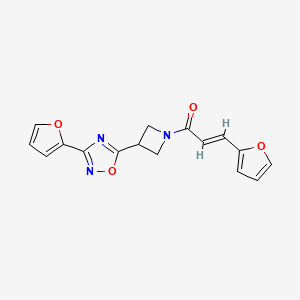
![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)
![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)
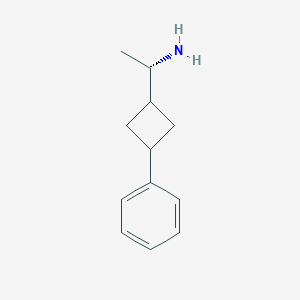
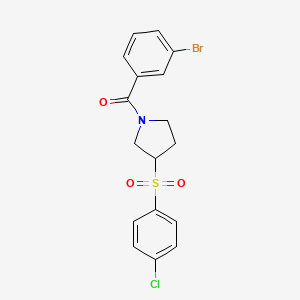
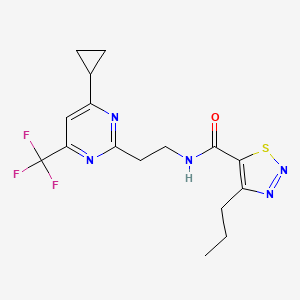
![4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2732439.png)
![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)
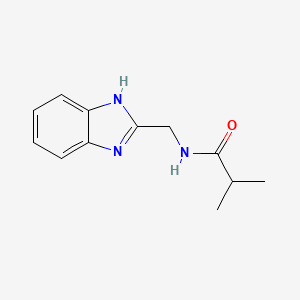
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2732443.png)
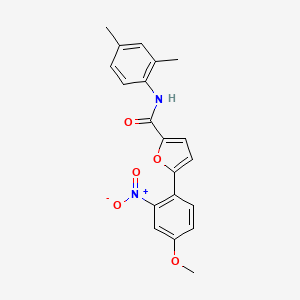
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)
